Dihydrexidine hydrochloride

Descripción general

Descripción

El hidrocloruro de dihydrexidine es un agonista potente y de eficacia total del receptor de dopamina D1. Es conocido por su alta selectividad hacia los receptores D1 y D5, con actividad mínima en los receptores D2. Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Parkinson .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de dihydrexidine implica múltiples pasos, comenzando con el precursor adecuado de benzofenantridina. Los pasos clave incluyen:

Reducción: La reducción del precursor de benzofenantridina para formar el intermedio hexahidrobenzo[a]fenantridina.

Hidroxilación: Introducción de grupos hidroxilo en posiciones específicas del anillo de fenantridina.

Métodos de producción industrial: La producción industrial del hidrocloruro de dihydrexidine sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de alta eficiencia, sistemas de flujo continuo y técnicas de purificación avanzadas para garantizar una calidad y un rendimiento constantes .

Tipos de reacciones:

Oxidación: El hidrocloruro de dihydrexidine puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, lo que lleva a la formación de derivados de quinona.

Reducción: El compuesto puede reducirse a sus derivados dihidro correspondientes en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos electrófilos como halógenos y agentes nitrantes en condiciones controladas.

Productos principales:

Oxidación: Derivados de quinona.

Reducción: Derivados dihidro.

Sustitución: Derivados halogenados o nitrados.

Aplicaciones Científicas De Investigación

Parkinson's Disease

Dihydrexidine has been studied for its antiparkinsonian effects, particularly in animal models and early human trials:

- Animal Studies : Initial studies demonstrated that DHX effectively reduced MPTP-induced parkinsonism in primates. This was pivotal in establishing its potential as a therapeutic agent for Parkinson's disease .

- Human Trials : A double-blind, placebo-controlled trial involving four patients with Parkinson's disease revealed that intravenous administration of DHX led to transient motor improvements. However, adverse effects such as hypotension and tachycardia were noted, which limited its therapeutic window . The pharmacokinetic profile indicated a short half-life (<5 minutes), complicating dosage regimens .

| Study Type | Findings | Adverse Effects |

|---|---|---|

| Animal | Significant reduction in parkinsonian symptoms | N/A |

| Human | Brief motor improvement; dose-limiting hypotension | Flushing, hypotension, tachycardia |

Schizophrenia

Dihydrexidine is also being investigated for cognitive deficits associated with schizophrenia:

- Clinical Trials : Recent studies have focused on the efficacy of DHX in improving cognitive function and working memory deficits in patients with schizophrenia and schizotypal disorders. Preliminary results suggest potential benefits, although further research is necessary to confirm these findings .

| Study Focus | Results | Current Status |

|---|---|---|

| Cognitive Function in Schizophrenia | Potential improvements noted | Ongoing clinical trials |

Dosage and Administration

Dihydrexidine can be administered intravenously or subcutaneously, with dosing carefully titrated based on patient response and tolerability:

- Intravenous Administration : Initial studies used doses ranging from 2 mg to 70 mg over 15 to 120 minutes.

- Subcutaneous Administration : Smaller doses have shown promise in avoiding severe hypotensive effects observed with rapid intravenous infusions .

Safety and Tolerability

While DHX shows promise as a therapeutic agent, safety concerns remain a significant issue:

Mecanismo De Acción

El hidrocloruro de dihydrexidine ejerce sus efectos uniéndose selectivamente y activando los receptores de dopamina D1 y D5. Esta activación conduce a la estimulación de la adenilato ciclasa, aumentando los niveles de AMP cíclico y desencadenando vías de señalización descendentes. La alta selectividad del compuesto para los receptores D1 y D5 sobre los receptores D2 minimiza los efectos secundarios no deseados asociados con la activación del receptor D2 .

Compuestos similares:

SKF 38393: Otro agonista del receptor de dopamina D1 con propiedades similares pero menor selectividad.

Fenoldopam: Un agonista selectivo del receptor D1 que se utiliza clínicamente por sus efectos vasodilatadores.

Unicidad del hidrocloruro de dihydrexidine: El hidrocloruro de dihydrexidine se destaca por su alta selectividad para los receptores D1 y D5, lo que lo convierte en una herramienta valiosa para estudiar la farmacología de los receptores de dopamina. Su capacidad para producir efectos antiparkinsonianos significativos sin activar los receptores D2 es una ventaja clave .

Comparación Con Compuestos Similares

SKF 38393: Another dopamine D1 receptor agonist with similar properties but lower selectivity.

Fenoldopam: A selective D1 receptor agonist used clinically for its vasodilatory effects.

A-77636: A potent D1 receptor agonist with high selectivity but different pharmacokinetic properties.

Uniqueness of Dihydrexidine Hydrochloride: this compound stands out due to its high selectivity for D1 and D5 receptors, making it a valuable tool for studying dopamine receptor pharmacology. Its ability to produce significant antiparkinsonian effects without activating D2 receptors is a key advantage .

Actividad Biológica

Dihydrexidine hydrochloride (DHX) is a potent, selective full agonist at dopamine D1 and D5 receptors, primarily utilized in research related to Parkinson's disease and other neurological disorders. Its unique pharmacological profile distinguishes it from other dopamine agonists, making it a subject of interest in both preclinical and clinical studies.

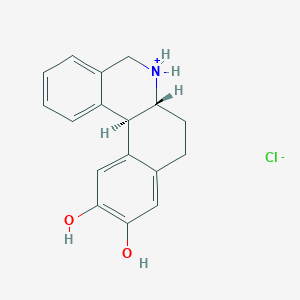

- Chemical Name : (±)-trans-10,11-Dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride

- Molecular Formula : C₁₇H₁₇NO₂.HCl

- Molar Mass : 267.328 g·mol⁻¹

- Purity : ≥98% .

Dihydrexidine exhibits high selectivity for D1-like receptors (D1 and D5), with approximately ten-fold greater affinity for these receptors compared to D2 receptors. Importantly, it does not activate peripheral D2 receptors or adrenoceptors at doses that stimulate D1 receptors maximally . This selectivity is crucial for minimizing side effects associated with non-specific dopamine receptor activation.

Pharmacokinetics

Pharmacokinetic studies reveal that DHX has a rapid clearance profile, with a plasma half-life of less than 5 minutes. This short half-life poses challenges for therapeutic applications but allows for quick assessments of its effects in clinical settings .

Antiparkinsonian Effects

Dihydrexidine has demonstrated significant antiparkinsonian effects in various animal models and preliminary human trials. In primate models of Parkinson's disease, DHX showed potent motor improvement compared to other agonists like SKF 38393 . In a clinical study involving four patients with Parkinson's disease, DHX administration resulted in brief but noticeable motor improvements, although side effects such as flushing and hypotension were observed .

Behavioral Studies

Research indicates that DHX can enhance cognitive function and mitigate deficits induced by neuroleptics or other pharmacological agents. In rodent models, DHX improved cognitive performance and reversed scopolamine-induced memory deficits . Additionally, studies have shown its efficacy in disrupting prepulse inhibition in behavioral assays, suggesting potential applications in treating cognitive deficits associated with schizophrenia .

Clinical Trials

A double-blind, placebo-controlled trial assessed the safety and efficacy of DHX in patients with Parkinson's disease. The study carefully titrated intravenous doses ranging from 2 mg to 70 mg. While some patients experienced transient motor improvements, the rapid infusion led to dose-limiting side effects .

Preclinical Studies

In preclinical settings using the unilateral 6-hydroxydopamine-lesioned rat model of Parkinson's disease, DHX was compared against doxanthrine (another D1 agonist). Results indicated that DHX elicited significant behavioral responses at various doses, highlighting its potential as a therapeutic agent .

Summary of Research Findings

Análisis De Reacciones Químicas

Heck Coupling

This reaction forms carbon-carbon bonds between alkenes and aryl halides, critical for constructing the phenanthridine core. For DHX analogs, Heck coupling introduces methyl methacrylate to the benzoquinoline scaffold .

Dieckmann Condensation

This intramolecular ester condensation reduces intermediates to form cyclic ketones, enabling the formation of the β-tetralone structure necessary for DHX’s bicyclic framework .

Henry Cyclization

A nitroaldol reaction that facilitates the formation of the tricyclic nitroalkene precursor. This step is pivotal for the efficient synthesis reported in , avoiding complex purification steps.

Structural Modifications and Binding Affinity

Methyl substitutions at positions 7 and 8 significantly alter DHX’s receptor binding. Binding data for analogs in porcine striatal homogenates reveal:

| Ligand | D₁-like Kᵢ (nM) | D₂-like Kᵢ (nM) | Fold Selectivity (D₂/D₁) |

|---|---|---|---|

| DHX | 20 ± 2 | 240 ± 40 | 12 ± 2 |

| 8β-Me ax-DHX (2a) | 270 ± 34 | 5530 ± 3180 | 20 ± 12 |

| 7β-Me eq-DHX (3b) | 6540 ± 1120 | 8670 ± 2290 | 1.3 ± 0.4 |

| SCH-23390 | 0.5 ± 0.1 | N.D. | N.D. |

Key Observations :

-

7-Methyl substitutions (e.g., 3a, 3b) drastically reduce D₁ binding affinity compared to DHX, highlighting structural sensitivity at this position.

-

8-Methyl analogs (2a, 2b) show moderate D₁ affinity but retain selectivity over D₂ receptors .

Stereochemical Considerations

The synthesis of DHX analogs often yields diastereomers, such as axial (α) vs. equatorial (β) methyl isomers . For example, reduction of nitroalkenes favors axial methyl products (e.g., 5:1 ratio for 3a over 3b), influenced by hydride transfer kinetics .

Biological Relevance of Chemical Modifications

-

Full Efficacy at D₁ Receptors : DHX’s catechol hydroxyl groups and conformational rigidity enable strong hydrogen bonding with D₁ receptor residues (e.g., Ser198, Ser199, Ser202), critical for full agonist activity .

-

D₂ Receptor Activity : High-dose DHX exhibits D₂-like effects (e.g., prolactin inhibition), but this is not due to direct D₂ agonism or presynaptic dopamine release .

Analytical Data

Physical Properties :

-

Molecular Formula : C₁₇H₁₇NO₂·HCl

-

Molecular Weight : 303.79 g/mol

-

Solubility :

References :

Propiedades

IUPAC Name |

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYUPBNUPIRQEP-SATBOSKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137417-08-4 | |

| Record name | Dihydrexidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137417-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.